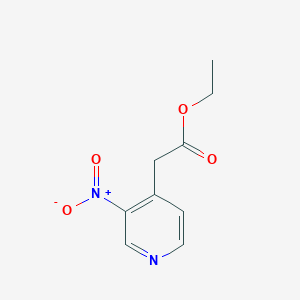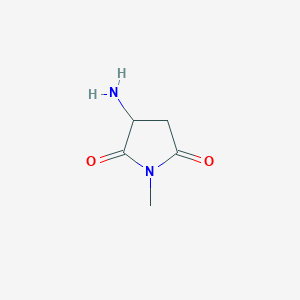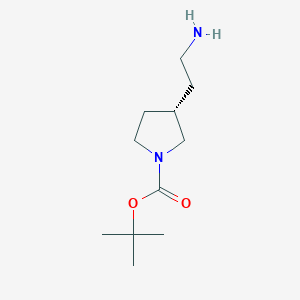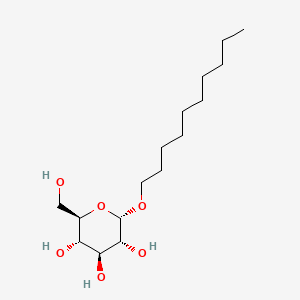
2-Pyridin-4-YL-1-M-tolyl-ethanone
Vue d'ensemble
Description
2-Pyridin-4-YL-1-M-tolyl-ethanone, also known as PYMT, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid that has a low boiling point, making it suitable for a variety of laboratory experiments. PYMT is a common reagent in organic synthesis and is used in a variety of reactions, including the synthesis of drugs, vitamins, and other compounds. It is also used in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Experimental and Theoretical Studies
Experimental and theoretical investigations of compounds similar to 2-Pyridin-4-YL-1-M-tolyl-ethanone, such as 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, reveal their structural, vibrational, and electronic properties through IR, NMR, UV spectra, X-ray diffraction, and DFT studies. Such research underscores the compound's potential in material science and pharmacology, due to its detailed electronic and structural characterization (Ataol & Ekici, 2014).
Catalytic Behavior and Synthesis
Research into the synthesis and catalytic behavior of iron and cobalt complexes with ligands similar to 2-Pyridin-4-YL-1-M-tolyl-ethanone demonstrates the compound's potential in catalyzing ethylene reactivity. These studies highlight the importance of such compounds in developing new catalysts for industrial applications (Sun et al., 2007).
Polymer Chemistry Applications
In polymer chemistry, 2-(Pyridin-2-yl)ethanol, closely related to the target compound, serves as a protecting group for carboxylic acids, showcasing the compound's utility in synthesizing and modifying polymers. This application is significant in the development of new materials with specific functionalities (Elladiou & Patrickios, 2012).
Corrosion Inhibition
The study of Schiff bases, which can be structurally related to 2-Pyridin-4-YL-1-M-tolyl-ethanone, as corrosion inhibitors for carbon steel in acidic environments, underscores the compound's potential in corrosion protection. This research provides insights into developing new, more effective corrosion inhibitors for industrial applications (Hegazy et al., 2012).
Antimicrobial Activity
The synthesis of compounds structurally akin to 2-Pyridin-4-YL-1-M-tolyl-ethanone and their evaluation for antimicrobial activity offer potential applications in developing new antimicrobial agents. Such research contributes to the ongoing search for effective treatments against resistant microbial strains (Salimon et al., 2011).
Propriétés
IUPAC Name |
1-(3-methylphenyl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-3-2-4-13(9-11)14(16)10-12-5-7-15-8-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTOFRKFEYTCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463371 | |
| Record name | 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-YL-1-M-tolyl-ethanone | |
CAS RN |
216529-53-2 | |
| Record name | 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)







![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)




